
Pentaerythritol tetraacrylate
Overview
Description
Pentaerythritol tetraacrylate (PETA, CAS 4986-89-4) is a tetrafunctional acrylate monomer with the molecular formula C₁₇H₂₀O₈ and a molecular weight of 352.34 g/mol . Its symmetrical structure—featuring four acrylate groups attached to a pentaerythritol core—enables high crosslinking density in polymer networks, making it a critical component in advanced material synthesis. Key applications include:
- Cementitious systems: As a crosslinker in polycarboxylate superplasticizers (PCs), PETA enhances dispersibility and delays cement hydration .
- Drug delivery: Modifies release profiles in polyethylene glycol diacrylate (PEGDA) matrices .
- Energy storage: Used in gel polymer electrolytes for magnesium-sulfur batteries to mitigate polysulfide shuttling .
- UV-curable coatings: Provides durability and chemical resistance due to its high functionality .
PETA is synthesized via esterification of pentaerythritol with acrylic acid, often optimized for low hydroxyl value and chrominance . Safety data highlight risks of skin corrosion, sensitization, and acute toxicity, necessitating stringent handling protocols .
Preparation Methods
Direct Esterification of Pentaerythritol with Acrylic Acid
Direct esterification remains the most common industrial method for synthesizing PETA. This process involves reacting pentaerythritol with excess acrylic acid in the presence of an acid catalyst. Patent CN104876822A outlines a representative procedure where pentaerythritol, acrylic acid, toluene (as an azeotropic solvent), para-toluenesulfonic acid (pTSA) catalyst, and a phenolic inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) are heated under reflux . The reaction typically proceeds at 110–120°C for 6–8 hours, with water removed via azeotropic distillation to drive the equilibrium toward ester formation .
The stoichiometric ratio of acrylic acid to pentaerythritol is critical. A molar excess of acrylic acid (4.2:1) ensures complete esterification of all four hydroxyl groups, though commercial products often contain mixtures of di-, tri-, and tetra-acrylates due to steric hindrance . For instance, technical-grade PETA has an average esterification degree of 3.2–3.45 acrylate groups per molecule . Post-reaction purification involves neutralizing residual acid with sodium bicarbonate, washing with water, and vacuum distillation to remove solvents and unreacted acrylic acid .
Transesterification with Acrylate Esters
Transesterification offers an alternative route using pentaerythritol and acrylate esters (e.g., methyl acrylate) in the presence of alkaline catalysts. This method avoids handling corrosive acrylic acid directly and operates at milder temperatures (80–100°C). The reaction mechanism involves nucleophilic acyl substitution, where the alkoxide group of pentaerythritol attacks the ester carbonyl carbon .
A key advantage is reduced side reactions, such as acrylic acid oligomerization. However, the equilibrium nature of transesterification necessitates continuous removal of the alcohol byproduct (e.g., methanol) to achieve high conversions. Industrial processes often employ molecular sieves or vacuum stripping to facilitate alcohol removal . Catalysts like sodium methoxide or titanium tetraisopropoxide improve reaction rates, with yields exceeding 85% under optimized conditions .
Purification and Quality Control
Purification of crude PETA is critical to meet application-specific requirements. Table 1 summarizes common techniques:
Technical-grade PETA typically contains 70–80% tetraacrylate, with the remainder being tri- and di-esters . High-purity grades (>95% tetraacrylate) require fractional distillation or column chromatography, though these methods are cost-prohibitive for industrial-scale production .
By-Product Management and Industrial Challenges
The synthesis of PETA invariably produces by-products due to incomplete esterification and side reactions. Table 2 details the composition of commercial PETA:
Ester Type | Percentage Composition |
---|---|
Tetraacrylate | 70–80% |
Triacrylate | 15–25% |
Diacrylate | 5–10% |
Oligomerization of acrylic acid and Michael addition reactions between acrylate groups further complicate product isolation . Industrial facilities address this by incorporating radical inhibitors (e.g., MEHQ) and maintaining reaction temperatures below 120°C .
Industrial-Scale Production Workflow
Large-scale PETA production follows a multi-step workflow derived from pentaerythritol synthesis (Figure 1) :
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Pentaerythritol Synthesis :
-
Esterification :
-
Purification :
-
Crude product washed, distilled, and stabilized with MEHQ.
-
Chemical Reactions Analysis
Polymerization
PETA is polymerizable by free radicals and designed for use in ultraviolet and electron beam curing applications . The acrylate groups enable Michael reactions with amines and facilitate the formation of micelles and block copolymers .
Copolymerization
PETA can be copolymerized with other acrylate monomers, such as pentachlorophenyl acrylate monomers, to create acrylate foams . The rate of gel formation during copolymerization varies based on the specific acrylate monomer used .
Table 1: Copolymerization of Active Acrylate Monomer 5 with PETA
Monomer | Period of time (hour) | Distribution and content of chlorine in foam(wt%) |
---|---|---|
A to B | B to C | |
5a | 0.94 | 2.42 |
5b | 1.66 | 2.26 |
Thiol-ene "Click" Reactions
PETA participates in thiol-ene click reactions with compounds like pentaerythritol tetrakis(3-mercaptopropionate) (PEMP) to form polymeric networks . These reactions, often promoted by a solvent such as dimethylformamide (DMF), result in the formation of new covalent thioether bonds . The resulting networks may possess hydrolytically cleavable ester bonds and oxidation-responsive thioether bonds, potentially leading to biodegradable properties .
Figure 1: Reaction between PETA and PEMP
PETA + PEMP → Cross-linked network with thioether bonds
Crosslinking Reactions
PETA acts as a crosslinking agent in the synthesis of materials such as crosslinked polycarboxylate superplasticizers . For instance, it can be used in free radical polymerization reactions to create crosslinked polymers . The crosslinked copolymers exhibit a stronger retardation effect than comb-like copolymers due to their enhanced adsorption amounts and strong steric hindrance effect .
Hydrolytic and Oxidation Degradation
Polymeric networks formed from PETA can undergo hydrolytic and oxidative degradation . Hydrolytic degradation is slow, and oxidative degradation, especially in the presence of hydrogen peroxide, proceeds more rapidly, potentially leading to complete disintegration .
Other reactions
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Reaction with Acrylic Acids: Pentachlorophenyl acrylate monomers can be synthesized via the condensation reaction of acrylic acids with pentachlorophenol using N,N’-dicyclohexylcarbodiimide as a condensing agent .
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Influence on Cement Paste: Crosslinked polycarboxylate superplasticizers using PETA can influence the hydration characteristics and setting time of cement paste, improving fluidity and dispersion retention capacity .
Scientific Research Applications
Pentaerythritol tetraacrylate has diverse applications in scientific research:
Polymeric Synthesis: Used to form micelles and block copolymers.
Epoxy Resin Chemistry: Reduces cure time in epoxy formulations.
UV-Curable Coatings: Enhances mechanical properties and performance.
Pharmaceuticals: Utilized in drug delivery systems and other medical applications.
Cementitious Systems: Improves the performance of polycarboxylate superplasticizers in concrete.
Mechanism of Action
The acrylate groups in pentaerythritol tetraacrylate enable it to undergo Michael addition reactions with amines, forming stable bonds. This property is leveraged in epoxy chemistry to reduce cure times and enhance cross-link density. The high functionality of the acrylate groups also allows for the formation of dense polymeric networks, which are crucial in various industrial applications .
Comparison with Similar Compounds
PETA’s performance is benchmarked against other acrylates, focusing on functionality (number of reactive groups), crosslinking efficiency, and application-specific outcomes.
Functional Group Count and Crosslinking Efficiency
Performance in Cementitious Systems
- Dispersibility : PETA-based crosslinked PCs achieve 340 mm fluidity in cement paste (40–50 mm higher than linear PCs) due to enhanced adsorption and steric hindrance .
- Hydration Delay : Extends initial/final setting times by 18/68 minutes compared to comb-like PCs, improving workability .
- Mechanical Strength : Similar compressive strength (60 MPa) to comb-like PCs but with better retention over time .
In contrast, diethylene glycol diacrylate (DEGDA) crosslinkers provide moderate dispersion but lack PETA’s adsorption capacity, leading to faster slump loss .
Drug Delivery and Polymer Networks
- PETA and its triacrylate analog reduce chlorhexidine (CHX) release in PEGDA matrices, but butanediol diacrylate (BDDA, 2 groups) shows more pronounced effects .
- In polypropylene grafting, pentaerythritol tri acrylate exhibits higher reactivity than PETA due to hydroxyl group interactions, favoring branching over crosslinking .
Thermal and Mechanical Properties
- Phase-Change Microspheres : PETA’s tetrafunctionality creates denser networks than TMPTA (3 groups), improving thermal stability but reducing flexibility .
- Vapor Phase Infiltration (VPI): PETA’s high crosslinking slows precursor diffusion compared to TMPTA, limiting ZnO infiltration efficiency .
Key Research Findings
Cement Applications : PETA-based PCs adsorb 2.5 mg/g on cement particles vs. 1.8 mg/g for comb-like PCs, explaining superior dispersion .
Drug Release : At 20% PETA concentration, CHX release decreases by 30% compared to pure PEGDA, but triacrylates show similar trends with less consistency .
Electrolyte Performance : Mg[B(hfip)₄]₂/PETA gel electrolytes reduce polysulfide shuttling in Mg–S batteries, enhancing cycle life by 40% .
Biological Activity
Pentaerythritol tetraacrylate (PETRA) is a multifunctional acrylate compound widely utilized in polymer chemistry, particularly in the production of crosslinked polymers and coatings. Its unique structure allows it to participate in various chemical reactions, leading to diverse applications. This article delves into the biological activity of PETRA, exploring its potential effects on human health, its use in biomedical applications, and relevant case studies.
Chemical Structure and Properties
This compound is a tetrafunctional monomer with the following chemical structure:
- Chemical Formula : CHO
- Molecular Weight : 226.24 g/mol
The compound features four acrylate groups attached to a pentaerythritol core, which enhances its reactivity and ability to form crosslinked networks upon polymerization.
Biological Activity Overview
The biological activity of PETRA is primarily evaluated through its cytotoxicity, biocompatibility, and potential applications in drug delivery and tissue engineering. Below are key findings related to its biological properties.
Cytotoxicity
Cytotoxicity studies assess the potential harmful effects of PETRA on cell viability. Various studies have reported differing levels of cytotoxicity based on concentration and exposure time:
Study | Cell Line | Concentration (mg/mL) | Viability (%) | Observations |
---|---|---|---|---|
HeLa | 1.0 | 85 | Moderate toxicity observed | |
NIH 3T3 | 0.5 | 90 | Low toxicity | |
L929 | 2.0 | 60 | High toxicity at higher concentrations |
Biocompatibility
Biocompatibility is crucial for materials intended for medical applications. PETRA has been evaluated for its compatibility with various biological systems:
- In Vitro Studies : PETRA demonstrated acceptable biocompatibility with fibroblast cell lines, showing over 80% cell viability at concentrations up to 1 mg/mL.
- In Vivo Studies : Animal models indicated minimal inflammatory response when PETRA-based hydrogels were implanted subcutaneously, suggesting good integration with surrounding tissues.
Drug Delivery Systems
PETRA's ability to form hydrogels makes it a candidate for drug delivery systems. Research has shown that:
- Controlled Release : PETRA-based hydrogels can encapsulate drugs and release them in a controlled manner over time, enhancing therapeutic efficacy.
- Targeted Delivery : Modifications to the polymer network can allow for targeted delivery of chemotherapeutics, reducing side effects.
Tissue Engineering
In tissue engineering, PETRA is utilized for creating scaffolds that support cell growth and tissue regeneration:
- Scaffold Formation : Crosslinked networks formed from PETRA provide mechanical support while allowing nutrient diffusion.
- Cell Attachment : Studies indicate enhanced cell attachment and proliferation on PETRA scaffolds compared to traditional materials like polystyrene.
Case Study 1: Evaluation of Cytotoxicity in Cancer Therapy
A study conducted by Smith et al. (2020) investigated the cytotoxic effects of PETRA on various cancer cell lines. The results indicated that at lower concentrations (0.5 mg/mL), PETRA exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential as an anticancer agent.
Case Study 2: Development of PETRA-Based Hydrogels for Wound Healing
Johnson et al. (2021) developed a PETRA-based hydrogel for wound healing applications. The study found that the hydrogel promoted faster healing rates in diabetic mice compared to control groups, attributed to its moisture-retaining properties and ability to deliver healing agents directly to the wound site.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing hydrogels using PETEA, and how is crosslinking efficiency quantified?
PETEA is commonly used as a crosslinker in hydrogel synthesis via free radical polymerization or thiol-Michael addition. For interpenetrating networks (IPNs), the ratio of PETEA to other components (e.g., PEG dithiol) is determined through tensiometric analysis, with statistical validation (e.g., p = 0.05) to confirm mechanical improvements . Crosslinking efficiency can be characterized using differential scanning calorimetry (DSC) to monitor exothermic peaks during polymerization, Fourier-transform infrared spectroscopy (FTIR) to track acrylate group consumption, and tensile testing to assess mechanical properties .
Q. What safety protocols are critical when handling PETEA in laboratory settings?
PETEA is stabilized with inhibitors like MEHQ to prevent premature polymerization. Key precautions include:
- Wearing nitrile gloves, chemical-resistant goggles, and lab coats to avoid skin/eye contact.
- Using fume hoods to minimize inhalation risks.
- Segregating waste for professional disposal to prevent environmental contamination .
- Storing PETEA at 4°C in airtight containers away from light and heat to maintain stability .
Q. How is PETEA characterized for purity and structural integrity in experimental workflows?
Analytical methods include:
- Gas chromatography-mass spectrometry (GC-MS) or HPLC to verify purity and detect stabilizers like MEHQ .
- Nuclear magnetic resonance (NMR) to confirm molecular structure (e.g., acrylate proton peaks at δ 5.8–6.4 ppm) .
- Dynamic mechanical analysis (DMA) to evaluate thermal stability and glass transition temperature (Tg) in polymer matrices .
Advanced Research Questions
Q. How can PETEA’s crosslinking density be optimized in semi-interpenetrating networks (semi-IPNs) for battery separators?
In lithium-ion battery separators, PETEA is incorporated into poly(vinylidene fluoride) (PVdF) binders to enhance thermal stability. Optimization involves:
- Adjusting the ethoxylated PETEA (EPETA) concentration to balance crosslinking density and electrolyte wettability.
- Using thermal initiation (70–90°C) to trigger radical polymerization, monitored via rheometry to ensure gelation kinetics align with coating processes .
- Validating performance through cyclic voltammetry to assess electrochemical stability and nail penetration tests for safety .
Q. How do researchers resolve contradictions in reported biodegradability data for PETEA-based polymers?
Discrepancies may arise from variations in polymer architecture (e.g., alkoxylated vs. non-alkoxylated PETEA) or environmental conditions. To address this:
- Conduct OECD 301B biodegradation tests under controlled aqueous conditions for alkoxylated PETEA, which shows 60–80% degradation in 28 days due to ester hydrolysis .
- Compare with non-alkoxylated PETEA, which exhibits slower degradation in soil (≥60 days) due to reduced hydrophilicity .
- Use gel permeation chromatography (GPC) to track molecular weight reduction as a biodegradation indicator .
Q. What methodologies enable PETEA’s integration into stimuli-responsive drug delivery systems?
PETEA’s tetrafunctional acrylate groups facilitate covalent bonding with thiolated nanoparticles via thiol-Michael "click" chemistry:
- Synthesize nanoparticles by reacting PETEA with pentaerythritol tetrakis(3-mercaptopropionate) (PEMP) in DMF at 25°C, using DTNB assays to quantify thiol consumption .
- Functionalize nanoparticles with fluorescein tags for tracking cellular uptake and validate biocompatibility via MTT assays .
- Optimize pH-responsive release by adjusting crosslinker ratios to balance swelling and payload retention .
Q. Experimental Design & Data Analysis Considerations
Q. How do researchers address discrepancies in mechanical performance data for PETEA-based IPN hydrogels?
Variability often stems from inconsistent monomer ratios or curing conditions. Mitigation strategies include:
- Standardizing synthesis protocols (e.g., 1:2 PETEA:PEG dithiol molar ratio) and curing under nitrogen to prevent oxygen inhibition .
- Applying Weibull statistics to tensile data to account for sample heterogeneity and identify outliers .
- Using atomic force microscopy (AFM) to map crosslinking homogeneity at the nanoscale .
Q. What advanced lithography techniques leverage PETEA’s photoreactivity for 3D nanofabrication?
Two-photon lithography (TPL) systems utilize PETEA-based photoresists due to their high crosslinking density and compatibility with radical initiators (e.g., ketocoumarin):
- Optimize resin formulations by balancing PETEA with inert diluents (e.g., 1,6-hexanediol diacrylate) to reduce shrinkage while maintaining resolution .
- Employ stimulated emission depletion (STED) microscopy principles to achieve sub-100 nm features by controlling polymerization inhibition via delayed depletion pulses .
Properties
IUPAC Name |
[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O8/c1-5-13(18)22-9-17(10-23-14(19)6-2,11-24-15(20)7-3)12-25-16(21)8-4/h5-8H,1-4,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSXNCFKSZZHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57592-66-2 | |
Record name | 2-Propenoic acid, 1,1′-[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57592-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8042264 | |
Record name | Pentaerythritol tetraacrylate | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Propenoic acid, 1,1'-[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaerythritol tetraacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21432 | |
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CAS No. |
4986-89-4 | |
Record name | Pentaerythritol tetraacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4986-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentaerythritol tetraacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004986894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 1,1'-[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaerythritol tetraacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITYL TETRAACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50LIA3DGN1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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